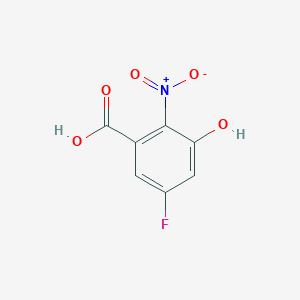

5-Fluoro-3-hydroxy-2-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4FNO5 and a molecular weight of 201.11 . It is a solid substance stored under nitrogen at a temperature of 4°C .

Synthesis Analysis

The synthesis of similar compounds, such as 2-fluoro-5-nitrobenzoic acid, involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The InChI code for 5-Fluoro-3-hydroxy-2-nitrobenzoic acid is1S/C7H4FNO5/c8-3-1-4 (7 (11)12)6 (10)5 (2-3)9 (13)14/h1-2,10H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

Nitro compounds like 5-Fluoro-3-hydroxy-2-nitrobenzoic acid can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is a solid substance . It is stored under nitrogen at a temperature of 4°C .Applications De Recherche Scientifique

Synthesis of Novel Quinazolinones

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is utilized in the synthesis of novel quinazolinones, which are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This enzyme is implicated in inflammatory diseases and cancer, making these compounds significant for therapeutic research.

Co-crystal Formation with Caffeine

This compound forms co-crystals with caffeine, which are studied for their structure-mechanical property and thermal characteristics . Such co-crystals have potential applications in pharmaceuticals, where altering the mechanical properties of a drug can affect its processing and delivery.

Intermediate in Organic Synthesis

As an intermediate, 5-Fluoro-3-hydroxy-2-nitrobenzoic acid is involved in various organic synthesis pathways. It’s particularly used in the synthesis of N1-(2,4-dichlorophenyl)-2-amino-5-fluorobenzamide, a compound with potential medicinal properties .

Nucleophilic Aromatic Substitution Reactions

This acid participates in nucleophilic aromatic substitution (SNAr) reactions. For example, it’s used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones, which have applications in medicinal chemistry .

Solid Support Synthesis

The compound is used in solid support synthesis, a technique that simplifies the purification process in chemical reactions. It’s particularly useful in the synthesis of substituted dibenzazocines .

Material Science

In material science, the compound’s properties can be harnessed to develop new materials with specific thermal and mechanical characteristics, informed by its behavior in co-crystal structures .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that nitrobenzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Nitrobenzoic acids are known to participate in various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

Nitrobenzoic acids are known to be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s molecular weight (20111 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Nitrobenzoic acids are known to participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activity .

Action Environment

The action, efficacy, and stability of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at a temperature of 4°C, suggesting that it may be sensitive to oxygen and temperature .

Propriétés

IUPAC Name |

5-fluoro-3-hydroxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(9(13)14)5(10)2-3/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSNLFIKMCRDPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282554 |

Source

|

| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007113-05-4 |

Source

|

| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007113-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)

![tert-butyl N-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B1376209.png)

![Benzyl 3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1376214.png)

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)